2-bromo-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione CAS number and properties
2-bromo-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione CAS number and properties
An In-Depth Technical Guide to 2-bromo-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione (CAS: 730-73-4)
Abstract
This technical guide provides a comprehensive overview of 2-bromo-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione, a halogenated derivative of the indane-1,3-dione scaffold. As a member of the α-halo-β-dicarbonyl class, this compound is primarily valued as a reactive intermediate in synthetic organic chemistry. Its structure facilitates a range of chemical transformations, making it a valuable building block for constructing more complex molecular architectures, particularly heterocyclic systems relevant to medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a validated synthetic methodology with mechanistic insights, its reactivity profile, and its potential applications in drug discovery. Safety and handling protocols are also discussed, providing a holistic resource for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
2-bromo-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione is unequivocally identified by its Chemical Abstracts Service (CAS) number: 730-73-4.[1][2][3][4] Its core structure consists of an indane-1,3-dione framework, substituted at the 2-position with both a bromine atom and a 4-chlorophenyl group.
Core Identifiers
The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 730-73-4 | [1][2][3] |
| IUPAC Name | 2-bromo-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione | [1] |
| Molecular Formula | C₁₅H₈BrClO₂ | [1][2] |
| Molecular Weight | 335.58 g/mol | [1] |
| Synonyms | 2-BROMO-2-(4-CHLORO-PHENYL)-INDAN-1,3-DIONE; 2-bromo-2-(4-chlorophenyl)indan-1,3-dione | [1] |
Computed Physicochemical Data
While experimental data on this specific molecule is limited in publicly accessible literature, computational models provide valuable predictive insights into its properties. These values are crucial for designing experimental conditions, such as selecting appropriate solvent systems or predicting membrane permeability in early-stage drug discovery assessments.
| Property | Predicted Value | Source(s) |
| XLogP3-AA | 4.4 | [1] |
| Topological Polar Surface Area | 34.1 Ų | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Complexity | 377 | [1] |
| Heavy Atom Count | 19 | [1] |
Synthesis and Mechanistic Considerations
The synthesis of 2-bromo-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione is not explicitly detailed in readily available literature. However, a robust synthetic strategy can be confidently proposed based on established chemical principles for α-halogenation of β-dicarbonyl compounds and specific examples involving similar indane-1,3-dione derivatives.[5] The most logical pathway involves the selective bromination of its immediate precursor, 2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of 2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione (Precursor)
The indane-1,3-dione scaffold is commonly synthesized via condensation reactions.[6] A typical procedure involves the condensation of a phthalic ester with a compound containing an active methylene group, followed by hydrolysis and decarboxylation.[7]
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Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a suitable solvent like toluene, add diethyl phthalate and ethyl 4-chlorophenylacetate.
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Condensation: Reflux the mixture until the condensation is complete (monitored by TLC).
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Hydrolysis & Decarboxylation: Acidify the cooled reaction mixture with a strong acid (e.g., H₂SO₄ or HCl) and heat to induce hydrolysis and subsequent decarboxylation, yielding the solid precursor.
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Purification: The crude product can be filtered, washed, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione.
Step 2: Bromination to Yield 2-bromo-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione
This step employs a radical substitution reaction at the benzylic C-2 position. The methodology is adapted from a procedure for a structurally similar compound.[5]
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Reaction Setup: Dissolve the precursor, 2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione, in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) in a flask equipped with a reflux condenser.
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Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.
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Bromination: Add N-bromosuccinimide (NBS) portion-wise to the stirred solution. The reaction can be initiated and sustained by heating to reflux or by irradiation with a UV lamp.
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Workup: Once the reaction is complete (TLC monitoring), cool the mixture. The succinimide byproduct can be removed by filtration. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel to yield the final compound.
Mechanistic Rationale
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Choice of Reagents: NBS is the reagent of choice for selective benzylic bromination as it provides a low, constant concentration of bromine radicals, minimizing side reactions. The use of a radical initiator is critical to abstract the hydrogen atom from the C-2 position, which is activated by both the adjacent phenyl ring and the two carbonyl groups, forming a stable benzylic radical.
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Self-Validation: The progress of the reaction can be easily monitored. The disappearance of the precursor spot and the appearance of a new, typically less polar, product spot on a TLC plate validates the conversion. Furthermore, the density of NBS (less dense than CCl₄) versus the succinimide byproduct (denser) provides a visual cue during the reaction.
Reactivity and Applications in Synthetic Chemistry
The synthetic utility of 2-bromo-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione stems from the electrophilic nature of the carbon atom bearing the bromine. The bromine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles. This reactivity makes it a powerful intermediate for introducing the 2-(4-chlorophenyl)-1,3-dioxoindan-2-yl moiety into other molecules.
A key application is in the synthesis of complex heterocyclic structures. For instance, compounds of this class undergo cyclocondensation reactions with binucleophilic reagents. Research has shown that 2-bromo-2-(substitutedphenyl)-1H-indene-1,3(2H)-diones react with 2-aminobenzenethiols to conveniently synthesize benzo[b]indeno[1,2-e][1][8]thiazin-11(10aH)-ones, a class of compounds with potential biological activity.[8]
Caption: General reactivity of the title compound with nucleophiles.
Potential in Drug Discovery and Development
While 2-bromo-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione is not an end-product drug, it serves as a valuable scaffold and intermediate in the drug discovery pipeline.
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Privileged Scaffold: The indane-1,3-dione core is considered a "privileged scaffold" in medicinal chemistry, appearing in molecules with a wide array of biological activities.[6] Its rigid structure provides a well-defined orientation for appended functional groups to interact with biological targets.
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Intermediate for Library Synthesis: The compound's defined point of reactivity at C-2 is ideal for its use in multicomponent reactions or parallel synthesis.[9] This allows for the rapid generation of a library of diverse analogues by reacting it with various nucleophiles. This library can then be screened against biological targets to identify hit compounds.
Caption: Role in a typical drug discovery workflow.
Safety and Handling
Specific GHS and toxicity data for 2-bromo-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione are not available. However, based on structurally related compounds, a precautionary approach is mandatory.
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2-(4-Bromophenyl)-1H-indene-1,3(2H)-dione: Classified as "Harmful if swallowed".[10]
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2-Bromo-1,3-indandione: Classified as causing skin and serious eye irritation, and may cause respiratory irritation.[11]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Engineering Controls: All handling of the solid and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
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Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
2-bromo-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione (CAS: 730-73-4) is a specialized chemical intermediate whose value lies in its defined structure and predictable reactivity. As an α-bromo-β-dicarbonyl built upon the medicinally relevant indane-1,3-dione scaffold, it serves as an excellent electrophilic building block for constructing complex organic molecules, particularly novel heterocyclic systems. While not an end-product itself, its role in enabling the synthesis of diverse chemical libraries makes it a significant tool for researchers in synthetic chemistry and professionals in the early stages of drug discovery and development.
References
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Punia, R., et al. (2015). Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones 2a–d and 5-substituted-2-aminothiophenols 4a–e. ResearchGate. [Link]
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PrepChem. Synthesis of 2-bromo-2-(p-chlorophenyl)-4-phenylindane-1,3-dione. [Link]
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PubChem. 2-(4-Bromophenyl)-1H-indene-1,3(2H)-dione. [Link]
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PubChem. 2-Bromo-1,3-indandione. [Link]
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Wessjohann, L. A., et al. (2013). Multicomponent reactions - opportunities for the pharmaceutical industry. PubMed. [Link]
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Laronze-Cochard, M., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. [Link]
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